Cas no 58148-13-3 (1-butylcyclobutane-1-carboxylic acid)
1-butylcyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- CYCLOBUTANECARBOXYLIC ACID, 1-BUTYL-
- 1-butylcyclobutane-1-carboxylic acid
- DB-375159
- AKOS014528827
- 1-Butylcyclobutanecarboxylic Acid
- EN300-1839447
- 1-butylcyclobutane-1-carboxylicacid
- NSCPQCJFVYINQY-UHFFFAOYSA-N
- CS-0237456
- 58148-13-3
- SCHEMBL1327047
-
- Inchi: 1S/C9H16O2/c1-2-3-5-9(8(10)11)6-4-7-9/h2-7H2,1H3,(H,10,11)
- InChI Key: NSCPQCJFVYINQY-UHFFFAOYSA-N
- SMILES: OC(C1(CCCC)CCC1)=O
Computed Properties
- Exact Mass: 156.115029749Da
- Monoisotopic Mass: 156.115029749Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 37.3Ų
1-butylcyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308126-50mg |
1-Butylcyclobutane-1-carboxylic acid |
58148-13-3 | 98% | 50mg |
¥5569.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308126-100mg |
1-Butylcyclobutane-1-carboxylic acid |
58148-13-3 | 98% | 100mg |
¥8940.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308126-250mg |
1-Butylcyclobutane-1-carboxylic acid |
58148-13-3 | 98% | 250mg |
¥10989.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308126-500mg |
1-Butylcyclobutane-1-carboxylic acid |
58148-13-3 | 98% | 500mg |
¥18785.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308126-1g |
1-Butylcyclobutane-1-carboxylic acid |
58148-13-3 | 98% | 1g |
¥24026.00 | 2024-05-08 | |
| Enamine | EN300-1839447-0.05g |
1-butylcyclobutane-1-carboxylic acid |
58148-13-3 | 95% | 0.05g |
$238.0 | 2023-09-19 | |
| Enamine | EN300-1839447-0.1g |
1-butylcyclobutane-1-carboxylic acid |
58148-13-3 | 95% | 0.1g |
$355.0 | 2023-09-19 | |
| Enamine | EN300-1839447-0.25g |
1-butylcyclobutane-1-carboxylic acid |
58148-13-3 | 95% | 0.25g |
$509.0 | 2023-09-19 | |
| Enamine | EN300-1839447-0.5g |
1-butylcyclobutane-1-carboxylic acid |
58148-13-3 | 95% | 0.5g |
$803.0 | 2023-09-19 | |
| Enamine | EN300-1839447-1.0g |
1-butylcyclobutane-1-carboxylic acid |
58148-13-3 | 95% | 1g |
$1029.0 | 2023-06-01 |
1-butylcyclobutane-1-carboxylic acid Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 1-butylcyclobutane-1-carboxylic acid
Introduction to 1-butylcyclobutane-1-carboxylic acid (CAS No. 58148-13-3)
1-butylcyclobutane-1-carboxylic acid, with the chemical formula C9H16O2, is a significant compound in the field of organic chemistry and pharmaceutical research. This cyclic carboxylic acid derivative has garnered attention due to its unique structural properties and potential applications in drug development, material science, and biochemical studies. Its molecular structure, featuring a cyclobutane ring substituted with a butyl group and a carboxylic acid functional group, imparts distinct reactivity and solubility characteristics that make it a valuable intermediate in synthetic chemistry.
The compound's chemical identity is precisely defined by its CAS number, 58148-13-3, which ensures unambiguous classification and identification within scientific literature and industrial applications. This specificity is crucial for researchers who require exacting standards in their experimental protocols, particularly in the context of medicinal chemistry where structural fidelity directly influences biological activity.
In recent years, 1-butylcyclobutane-1-carboxylic acid has been explored for its potential role in the synthesis of novel pharmaceutical agents. The cyclobutane moiety, known for its rigidity and stability, can serve as a scaffold for designing molecules with enhanced metabolic stability and improved pharmacokinetic profiles. Furthermore, the presence of the carboxylic acid group allows for further functionalization via esterification, amidation, or other transformations, enabling the creation of a diverse array of derivatives with tailored properties.
One of the most compelling aspects of this compound is its utility in studying enzyme interactions and substrate specificity. The bulky butyl group at the 1-position of the cyclobutane ring can mimic larger hydrophobic residues found in biological targets, providing insights into how molecules bind to proteins and enzymes. This has led to its use in computational modeling and experimental assays aimed at understanding ligand-receptor interactions at a molecular level.
Recent advancements in green chemistry have also highlighted the importance of 1-butylcyclobutane-1-carboxylic acid as a sustainable building block. Researchers have developed catalytic methods for its synthesis that minimize waste and energy consumption, aligning with global efforts to promote environmentally friendly chemical processes. These innovations not only enhance the efficiency of producing this compound but also set precedents for sustainable practices in industrial-scale manufacturing.
The pharmaceutical industry has shown particular interest in derivatives of 1-butylcyclobutane-1-carboxylic acid due to their potential as bioactive molecules. For instance, modifications to the carboxylic acid group can yield esters that exhibit anti-inflammatory or analgesic properties. Additionally, the cyclobutane ring's ability to adopt chair conformations provides flexibility in molecular design, allowing for optimal positioning of functional groups relative to biological targets.
In material science, 1-butylcyclobutane-1-carboxylic acid has been investigated for its role in polymer synthesis. Its incorporation into polymer backbones can enhance thermal stability and mechanical strength, making it useful in high-performance materials. The compound's compatibility with various polymerization techniques further broadens its applicability in creating advanced materials with specialized properties.
The biochemical properties of 1-butylcyclobutane-1-carboxylic acid have also been studied in the context of metabolic pathways. Researchers have explored how this compound interacts with enzymes involved in fatty acid metabolism, providing insights into potential therapeutic targets for metabolic disorders. Such studies underscore the compound's relevance beyond mere intermediates and highlight its importance as a tool for understanding complex biological processes.
As computational chemistry techniques continue to evolve, 1-butylcyclobutane-1-carboxylic acid serves as a valuable test case for validating new algorithms and models. Its well-defined structure and predictable reactivity make it an ideal candidate for benchmarking computational methods used in drug discovery and molecular design. This synergy between experimental chemistry and computational modeling accelerates the development of novel compounds with desired pharmacological properties.
The future prospects for 1-butylcyclobutane-1-carboxylic acid are promising, with ongoing research exploring new synthetic routes and applications. Collaborative efforts between academia and industry are likely to yield innovative uses for this versatile compound, reinforcing its position as a cornerstone in modern chemical research.
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